molecular formula C15H24N2O3 B14172433 N-(Morpholinomethyl)camphorimide CAS No. 1687-80-5

N-(Morpholinomethyl)camphorimide

Cat. No.: B14172433
CAS No.: 1687-80-5
M. Wt: 280.36 g/mol
InChI Key: FAQZODPLYYTDRS-UHFFFAOYSA-N
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Description

N-(Morpholinomethyl)camphorimide (CAS: 1687-80-5) is a bicyclic organic compound with the systematic name 1,8,8-Trimethyl-3-[(morpholin-4-yl)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione. Its structure comprises a camphorimide core (3-azabicyclo[3.2.1]octane-2,4-dione) substituted at position 3 with a morpholinylmethyl group (Fig. 1). The camphorimide core features a rigid bicyclic framework with methyl groups at positions 1, 8, and 8, while the morpholinylmethyl substituent introduces a polar, nitrogen-containing heterocycle, enhancing solubility in polar solvents .

This compound is synthesized via reactions involving 1,8,8-trimethyl-3-azabicyclo[3.2.1]octane (camphorimide), o-bromopropinyldimethylamine, and sodium hydroxide, as described in derivatives of 3-azabicyclo[3.2.1]octane systems . Applications of such bicyclic compounds often include intermediates in polymer synthesis or bioactive molecule development, though specific uses for this compound require further exploration.

Properties

CAS No.

1687-80-5

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

1,8,8-trimethyl-3-(morpholin-4-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C15H24N2O3/c1-14(2)11-4-5-15(14,3)13(19)17(12(11)18)10-16-6-8-20-9-7-16/h11H,4-10H2,1-3H3

InChI Key

FAQZODPLYYTDRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)N(C2=O)CN3CCOCC3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Morpholinomethyl)camphorimide typically involves a Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and camphorimide. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve scaling up the Mannich reaction using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N-(Morpholinomethyl)camphorimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Morpholinomethyl)camphorimide involves its interaction with specific molecular targets, such as enzymes. The morpholine ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structure and Substituent Effects

Key Compounds for Comparison :

3-Chloro-N-phenyl-phthalimide (Fig. 2)

Camphorimide Derivatives (e.g., dimethylacetamide-substituted analogs)

Phthalimide-Based Polymers

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Key Properties/Applications CAS Number
N-(Morpholinomethyl)camphorimide 3-azabicyclo[3.2.1]octane-2,4-dione Morpholinylmethyl (polar) Potential solubility in polar solvents; bicyclic rigidity 1687-80-5
3-Chloro-N-phenyl-phthalimide Phthalimide (aromatic) Chloro, phenyl Monomer for polyimides; high purity required for polymerization Not specified
Dimethylacetamide-camphorimide 3-azabicyclo[3.2.1]octane-2,4-dione Dimethylacetamide Modified reactivity for specialized synthesis Not specified
Core Structure Differences
  • Camphorimide vs. Phthalimide :
    • The camphorimide core (bicyclo[3.2.1]) is aliphatic and rigid, contributing to thermal stability and stereochemical constraints. In contrast, phthalimide (bicyclo[2.2.2]) is aromatic, enabling π-conjugation and electronic delocalization, which enhance reactivity in polymerizable systems .
    • Camphorimide derivatives exhibit lower melting points compared to aromatic phthalimides due to reduced intermolecular interactions .
Substituent Effects
  • Morpholinylmethyl Group :
    • Introduces polarity and basicity, improving solubility in aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic substituents like phenyl or chloro groups .
    • The morpholine ring’s nitrogen may participate in hydrogen bonding or coordination chemistry, broadening applications in catalysis or drug design.
  • Chloro and Phenyl Groups: Electron-withdrawing chloro groups increase electrophilicity, facilitating nucleophilic substitution in polymer synthesis.

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